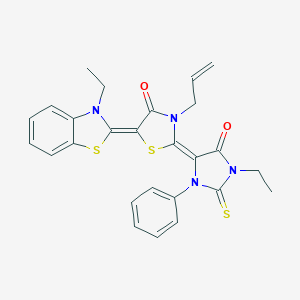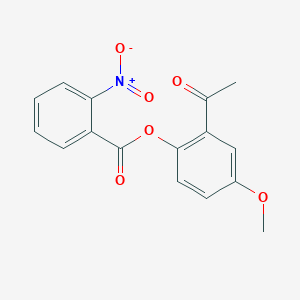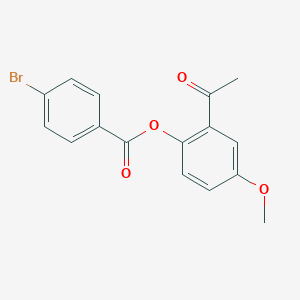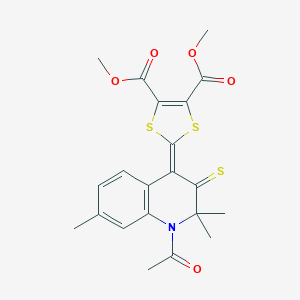
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is characterized by the presence of nitro groups on both the benzyl and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl 2,4-dinitrobenzoate: Similar in structure but with a phenyl group instead of a benzyl group.
2,4-Dinitrobenzyl 2,4-dinitrobenzoate: Similar but with additional nitro groups on the benzyl moiety.
Uniqueness
The presence of both benzyl and benzoate moieties with nitro groups allows for diverse chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C14H9N3O8 |
|---|---|
Peso molecular |
347.24g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H9N3O8/c18-14(25-8-9-1-3-10(4-2-9)15(19)20)12-6-5-11(16(21)22)7-13(12)17(23)24/h1-7H,8H2 |
Clave InChI |
MYLOYNFEPHXCCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-ethyl-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B416529.png)



![2-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B416542.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B416546.png)
![N-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416547.png)


![N-[2-methyl-1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B416550.png)

